molecular formula C14H21N3O3 B1305344 N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide CAS No. 5003-66-7

N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide

Cat. No. B1305344
CAS RN: 5003-66-7
M. Wt: 279.33 g/mol
InChI Key: KWDZANYBUJTIIP-UHFFFAOYSA-N
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Description

N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide, also known as HOMB, is a synthetic molecule used in a variety of scientific research applications. HOMB is a small molecule that can be used to study the biochemical and physiological effects of a variety of biological processes. HOMB has been used to study the effects of various drugs on the body and to study the effects of various environmental conditions on the body. HOMB has also been used to study the mechanism of action of various drugs and to study the biochemical and physiological effects of various diseases.

Mechanism of Action

The mechanism of action of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide is not fully understood. However, it is believed that N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide binds to certain proteins in the body, which then triggers a cascade of biochemical and physiological effects. N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide is believed to bind to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide is also believed to interact with certain enzymes in the body, which then triggers a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide are not fully understood. However, it is believed that N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide has a variety of effects on the body. N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide has also been shown to have neuroprotective and neuroregenerative effects. N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide has also been shown to have anti-diabetic effects and to have anti-hypertensive effects.

Advantages and Limitations for Lab Experiments

The use of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide in laboratory experiments has a variety of advantages and limitations. One of the main advantages of using N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of experiments. Another advantage of using N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide in laboratory experiments is that it is relatively inexpensive and can be used in a variety of experiments. One of the main limitations of using N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide in laboratory experiments is that it is not fully understood and the mechanism of action is not fully understood.

Future Directions

There are a variety of future directions for the use of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide in scientific research. One of the main future directions for the use of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide is to further study the biochemical and physiological effects of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide on the body. Another future direction for the use of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide is to further study the mechanism of action of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide and to develop new drugs and therapies based on the mechanism of action of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide. Other future directions for the use of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide include further research into the use of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide in the treatment of various diseases, further research into the use of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide in the treatment of various neurological disorders, and further research into the use of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide in the treatment of various cancers.

Synthesis Methods

N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide can be synthesized using a variety of methods, including the use of anhydrous hydrogen fluoride, anhydrous dimethylformamide, and anhydrous dimethyl sulfoxide. The synthesis of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide is relatively simple and can be completed in a few steps. First, anhydrous hydrogen fluoride is added to a solution of anhydrous dimethylformamide and anhydrous dimethyl sulfoxide. The solution is then heated to a temperature of 100°C for one hour. After the solution has been heated, the mixture is cooled to room temperature and then filtered to remove any impurities. The filtered solution is then evaporated to form a white solid, which is then crystallized to form N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide.

Scientific Research Applications

N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide has been widely used in scientific research applications. N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide has been used to study the effects of various drugs on the body, to study the effects of various environmental conditions on the body, and to study the mechanism of action of various drugs. N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide has also been used to study the biochemical and physiological effects of various diseases, such as cancer, diabetes, and Alzheimer’s disease. N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide has also been used to study the effects of various hormones on the body and to study the effects of various drugs on the brain.

properties

IUPAC Name

N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-20-12-8-5-4-7-11(12)14(19)16-10-6-2-3-9-13(18)17-15/h4-5,7-8H,2-3,6,9-10,15H2,1H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDZANYBUJTIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389249
Record name N-(6-Hydrazinyl-6-oxohexyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide

CAS RN

5003-66-7
Record name N-(6-Hydrazinyl-6-oxohexyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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